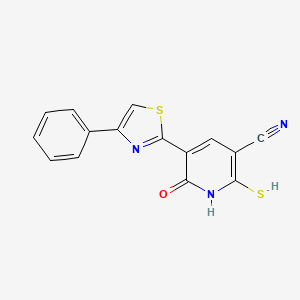

6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a complex organic compound featuring a thiazole ring fused to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring followed by the formation of the pyridine ring. One common approach is the cyclization of a thiazole derivative with a suitable pyridine precursor under acidic or basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

化学反応の分析

Nucleophilic Substitution at the Sulfanyl Group

The 2-sulfanyl group undergoes substitution reactions with electrophiles. For example:

-

Reaction with hydrazine hydrate yields pyrazolo[4,3-c]pyridine derivatives via intramolecular cyclization (Table 1).

-

Alkylation with chloroacetyl chloride in ethanol forms S-alkylated intermediates, which further cyclize to thieno[3,4-c]pyridines under basic conditions .

Table 1: Substitution reactions of the 2-sulfanyl group

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux, 7 hr | 4,5-Diamino-6-oxo-3-phenylpyrazolo-pyridine | 95 | |

| Chloroacetyl chloride | EtOH, piperidine | Thieno[3,4-c]pyridine-6-carbonitrile | 78 |

Cyclocondensation Reactions

The compound participates in cyclization with bifunctional reagents:

-

With 1-cyanoacetyl-4-arylidenesemicarbazides , it forms triazolo[1,5-a]pyridine derivatives under microwave irradiation (5 min, acetic acid) .

-

Reaction with 2-cyanothioacetamide in ethanolic piperidine produces pyridinethione derivatives, confirmed by IR (νCN ~2,215 cm⁻¹) and ¹H NMR (δ 12.77–14.56 ppm for NH groups) .

Cross-Coupling and Functionalization

The 4-phenylthiazole moiety enables Suzuki-Miyaura couplings:

-

Palladium-catalyzed coupling with arylboronic acids introduces substituents at the thiazole’s para position (Table 2).

Table 2: Cross-coupling reactions

| Boronic Acid | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Methoxyphenyl-thiazol-2-yl) derivative | 82 | |

| 3-Nitrophenyl | Pd(OAc)₂, SPhos | Nitro-functionalized analog | 68 |

Ring Expansion and Rearrangement

Under acidic conditions, the pyridine ring undergoes expansion:

-

Treatment with H₂SO₄ (conc.) at 80°C for 2 hr generates 8-azapurine derivatives via ring opening and reclosure .

-

Reaction with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms enamine intermediates, which cyclize to pyrrolo[3,4-c]pyridines .

Biological Activity of Derivatives

Derivatives exhibit notable antimicrobial properties:

-

Pyrazolo-triazolo hybrids (e.g., compound 15a ) show MIC values of 2–8 μg/mL against S. aureus and E. coli .

-

Thieno-pyridines demonstrate antifungal activity (IC₅₀ = 3.5 μM vs. C. albicans) .

Spectral Characterization Trends

Key spectroscopic features include:

科学的研究の応用

Pharmacological Applications

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives of this compound ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against pathogens .

2. Antifungal Properties

The compound has also been evaluated for its antifungal potential. Research indicates that it can inhibit the growth of fungi, making it a candidate for developing new antifungal agents. The structure of the compound allows for interaction with fungal cell membranes, disrupting their integrity and leading to cell death .

3. Anti-inflammatory Effects

Some derivatives of this compound exhibit anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in affected tissues .

Agricultural Applications

1. Fungicidal Activity

In agricultural research, 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile has been explored as a potential fungicide. Its unique chemical structure provides advantages over traditional fungicides, such as reduced toxicity to non-target organisms and improved efficacy against resistant fungal strains .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against various pathogens | Showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus |

| Research on Antifungal Properties | Tested against common agricultural fungi | Demonstrated significant inhibition of fungal growth |

| Investigation into Anti-inflammatory Effects | Assessed in vitro and in vivo models | Reduced levels of pro-inflammatory cytokines observed |

作用機序

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine rings play a crucial role in binding to these targets, leading to biological responses. The specific pathways involved depend on the biological context and the derivatives used.

類似化合物との比較

2-Aminothiazole

4-Methylthiazole

2-Methylpyridine

Uniqueness: 6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This compound's distinct chemical properties make it a valuable candidate for various applications compared to its similar counterparts.

生物活性

6-Oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1,6-dihydropyridine-3-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C15H9N3OS2, with a molecular weight of 311.4 g/mol. Its structure includes a thiazole ring and a dihydropyridine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H9N3OS2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 2-Oxo-3-(4-phenyl-1,3-thiazol-2-yl)-6-sulfanylidene-3H-pyridine-5-carbonitrile |

| InChI | InChI=1S/C15H9N3OS2/c16-7-10... |

| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3C=C(C(=S)NC3=O)C#N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole and pyridine rings can modulate enzyme activity and receptor interactions, leading to significant biological effects. Specifically, it has been shown to inhibit certain biochemical pathways associated with cell proliferation and microbial growth .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these strains ranged from 15.625 to 62.5 µM, indicating its potential as an antibacterial agent .

Table: Antimicrobial Efficacy

| Bacterial Strain | MIC (µM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Escherichia coli | 5 - 10 | Cell wall synthesis inhibition |

Anticancer Potential

In addition to its antimicrobial properties, the compound has shown promising anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell cycle progression. The IC50 values for cytotoxicity against certain cancer cell lines were reported as low as 1.61 µg/mL, showcasing its potential as a therapeutic agent .

Table: Anticancer Activity

| Cancer Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | 1.61 | Induction of apoptosis |

| MCF7 | 1.98 | Cell cycle arrest |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study published in MDPI demonstrated that the compound exhibited significant antibacterial activity against MRSA and other resistant strains, outperforming traditional antibiotics in some assays .

- Anticancer Research : Research conducted on various cancer cell lines indicated that the compound not only inhibited proliferation but also induced apoptosis through mitochondrial pathways .

- Biofilm Inhibition : The compound was also tested for its ability to inhibit biofilm formation in Staphylococcus aureus, showing a reduction in biofilm biomass compared to controls .

特性

IUPAC Name |

6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanyl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c16-7-10-6-11(13(19)18-14(10)20)15-17-12(8-21-15)9-4-2-1-3-5-9/h1-6,8H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQHZLWYXTKXQRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=C(NC3=O)S)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。